Pyridine, 2,2'-[methylenebis(thio)]bis-
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Overview
Description
Pyridine, 2,2’-[methylenebis(thio)]bis-: is an organic compound with the molecular formula
C11H10N2S2
. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge, which is further linked to sulfur atoms. It is commonly used in various chemical reactions and has applications in multiple scientific fields.Preparation Methods
Synthetic Routes and Reaction Conditions
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Condensation Reaction: : One common method for synthesizing Pyridine, 2,2’-[methylenebis(thio)]bis- involves the condensation of pyridine-2-thiol with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two pyridine rings.
2 Pyridine-2-thiol+Formaldehyde→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water
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Oxidation Reaction: : Another method involves the oxidation of pyridine-2-thiomethanol using an oxidizing agent like hydrogen peroxide. This reaction also results in the formation of the methylene bridge with sulfur atoms.
2 Pyridine-2-thiomethanol+Hydrogen Peroxide→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water
Industrial Production Methods
Industrial production of Pyridine, 2,2’-[methylenebis(thio)]bis- typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Pyridine, 2,2’-[methylenebis(thio)]bis- can undergo oxidation reactions, where the sulfur atoms are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Chemistry
Pyridine, 2,2’-[methylenebis(thio)]bis- is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target metal-containing enzymes. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry
In the industrial sector, Pyridine, 2,2’-[methylenebis(thio)]bis- is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It also finds applications in the production of polymers and resins.
Mechanism of Action
The mechanism by which Pyridine, 2,2’-[methylenebis(thio)]bis- exerts its effects involves the coordination of its sulfur and nitrogen atoms to metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. The compound can also act as a chelating agent, stabilizing metal ions in various oxidation states.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,2’-[methylenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur.
Pyridine, 2,2’-[ethylenebis(thio)]bis-: Similar structure but with an ethylene bridge instead of a methylene bridge.
Pyridine, 2,2’-[methylenebis(amino)]bis-: Similar structure but with amino groups instead of sulfur.
Uniqueness
Pyridine, 2,2’-[methylenebis(thio)]bis- is unique due to the presence of sulfur atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in coordination chemistry and catalysis.
This comprehensive overview highlights the significance of Pyridine, 2,2’-[methylenebis(thio)]bis- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and practical applications.
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyridine, 2,2'-[methylenebis(thio)]bis- , specifically, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound Pyridine, 2,2'-[methylenebis(thio)]bis- features a bis-thioether linkage between two pyridine rings. This unique structural arrangement is believed to enhance its biological activity through improved interaction with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyridine derivatives. For instance, a review highlighted that pyridine compounds exhibit significant antibacterial and antifungal activities. The presence of additional heterocycles or functional groups often improves their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine-1 | E. coli | 55 μg/mL |
Pyridine-2 | S. aureus | 56 μg/mL |
Pyridine-3 | Bacillus subtilis | 50 μg/mL |
Antiviral Activity
Research has also explored the antiviral properties of pyridine derivatives. In the context of the COVID-19 pandemic, compounds containing pyridine rings have been investigated for their potential to inhibit viral replication. Studies indicate that certain pyridine-based compounds can interfere with viral proteins or host cell receptors critical for viral entry and replication .
The mechanisms by which Pyridine, 2,2'-[methylenebis(thio)]bis- exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives can inhibit enzymes essential for microbial growth or viral replication.
- Disruption of Membrane Integrity : Certain compounds may disrupt bacterial cell membranes or viral envelopes, leading to cell death or inhibition of viral infection.
- Modulation of Protein Interactions : The ability to bind to specific proteins involved in pathogenesis has been noted as a potential mechanism.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Tamilvendan et al. synthesized several Mannich bases containing pyridine and tested their antimicrobial efficacy against various pathogens. The results indicated that these compounds exhibited moderate to high antibacterial activity, supporting the therapeutic potential of pyridine derivatives in treating infections .
- Antiviral Screening : In light of emerging viral threats, researchers have screened various pyridine-based compounds for antiviral activity against SARS-CoV-2. Initial findings suggest that some derivatives may inhibit viral entry by blocking receptor interactions .
Properties
CAS No. |
77037-68-4 |
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Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-(pyridin-2-ylsulfanylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H10N2S2/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13-11/h1-8H,9H2 |
InChI Key |
INUSCVLFKYGCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCSC2=CC=CC=N2 |
Origin of Product |
United States |
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